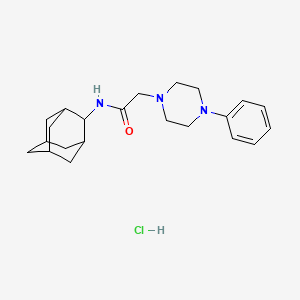

N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride

Description

Chemical Structure and Properties N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride (CAS: Not explicitly provided in evidence) is a synthetic small molecule featuring three key structural motifs:

- Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known to enhance blood-brain barrier penetration and metabolic stability in pharmaceuticals .

- Acetamide linker and hydrochloride salt: The amide group facilitates hydrogen bonding, while the hydrochloride salt improves aqueous solubility.

Properties

IUPAC Name |

N-(2-adamantyl)-2-(4-phenylpiperazin-1-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O.ClH/c26-21(23-22-18-11-16-10-17(13-18)14-19(22)12-16)15-24-6-8-25(9-7-24)20-4-2-1-3-5-20;/h1-5,16-19,22H,6-15H2,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEPWOKMHSNLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2C3CC4CC(C3)CC2C4)C5=CC=CC=C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is alkylated using an appropriate alkylating agent in the presence of a Lewis acid catalyst.

Synthesis of the Phenylpiperazine Intermediate: The phenylpiperazine group is synthesized by reacting piperazine with a phenyl halide under basic conditions.

Coupling Reaction: The adamantane derivative and the phenylpiperazine intermediate are coupled using a suitable coupling reagent, such as carbodiimide, to form the desired acetamide linkage.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Research has shown that compounds similar to N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride exhibit significant anticonvulsant properties. For instance, studies have synthesized various N-phenyl derivatives and evaluated their efficacy against seizures in animal models. The results indicated that certain derivatives demonstrated potent activity in maximal electroshock and pentylenetetrazole-induced seizure models, highlighting their potential as new antiepileptic drugs .

Neuroprotective Effects

The compound's structural characteristics suggest it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies indicate that such interactions could lead to neuroprotective effects, making it a candidate for further investigation in treating neurodegenerative diseases .

Treatment of Neurological Disorders

- Epilepsy : Given its anticonvulsant properties, N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride is being explored as a potential treatment for epilepsy. Its ability to modulate sodium channels may provide a mechanism for controlling seizure activity .

- Anxiety and Depression : The piperazine moiety is known for its anxiolytic and antidepressant effects. Compounds similar to N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride may enhance serotonergic transmission, which could be beneficial in managing anxiety disorders .

- Pain Management : There is emerging evidence that piperazine derivatives can modulate pain pathways, suggesting potential applications in pain management therapies .

Case Studies

A comprehensive review of existing literature reveals several case studies where derivatives of this compound have been evaluated:

| Study | Focus | Findings |

|---|---|---|

| Obniska et al., 2010 | Anticonvulsant activity | Several derivatives showed efficacy in MES and pentylenetetrazole models, indicating potential as antiepileptic agents. |

| PMC4491109 | Structure-activity relationship | Identified key structural features that enhance anticonvulsant activity, supporting further development of related compounds. |

| PMC7413029 | Neuroprotective potential | Suggested mechanisms through which piperazine derivatives provide neuroprotection via receptor modulation. |

Mechanism of Action

The mechanism of action of N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter release and receptor signaling.

Comparison with Similar Compounds

N-(adamantan-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide hydrochloride (CAS: 1216958-82-5)

Structural Differences :

- Piperazine substituent : Benzyl (CH₂Ph) vs. phenyl (Ph) in the target compound.

Key Implications : - Lipophilicity: The benzyl group increases molecular weight (403.99 g/mol vs.

- Receptor Binding : The methylene spacer in benzyl may alter binding orientation compared to the planar phenyl group, affecting affinity for serotonin or dopamine receptors.

- Synthetic Accessibility : Benzyl-protected piperazines are common intermediates, suggesting this analog might serve as a precursor in medicinal chemistry workflows .

N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide (CAS: 898429-10-2)

Structural Differences :

- Adamantane replacement : A 3-chloro-4-methoxyphenyl group substitutes adamantane, reducing rigidity and lipophilicity.

- Piperazine modification : 2,5-dimethylphenyl and dioxo-tetrahydropyrazine groups introduce steric bulk and hydrogen-bonding sites.

Key Implications : - Solubility : The polar dioxo group and chloro-methoxy substituents may improve aqueous solubility compared to adamantane-containing analogs.

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0)

Structural Differences :

- Piperazine substituent : Bulky Fmoc (fluorenylmethoxycarbonyl) protecting group replaces phenyl.

- Functional group : Carboxylic acid instead of acetamide.

Key Implications : - Solubility : The Fmoc group’s hydrophobicity necessitates organic solvents for handling, whereas the hydrochloride salt of the target compound enhances water compatibility.

Data Table: Comparative Overview of Key Compounds

Biological Activity

N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of neuropharmacology and anticonvulsant research. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing on diverse sources and studies.

The compound is synthesized through a series of reactions involving adamantane derivatives and piperazine moieties. The general synthetic route involves the alkylation of 4-phenylpiperazine with an appropriate acylating agent, followed by the formation of the hydrochloride salt. Characterization techniques such as NMR, HPLC, and mass spectrometry are typically employed to confirm the structure and purity of the final product.

Anticonvulsant Activity

Research has demonstrated that derivatives of N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide exhibit notable anticonvulsant properties. A study by Obniska et al. (2015) evaluated various analogs in animal models, revealing that certain modifications significantly enhanced their efficacy against seizures induced by maximal electroshock (MES) tests. The results indicated that compounds with higher lipophilicity showed better anticonvulsant activity, suggesting a correlation between lipid solubility and central nervous system penetration .

Table 1: Anticonvulsant Activity of Selected Compounds

| Compound ID | Structure Description | MES Efficacy (mg/kg) | Lipophilicity (LogP) |

|---|---|---|---|

| 12 | N-(3-chlorophenyl)-piperazine | 100 | 3.45 |

| 13 | N-morpholino-acetamide | 300 | 2.78 |

| 14 | 3-(trifluoromethyl)anilide | 100 | 4.12 |

| 24 | Less lipophilic variant | 50 | 1.23 |

The study concluded that while these compounds showed promise, their efficacy was still lower than that of established antiepileptic drugs like phenytoin .

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of piperazine derivatives, including N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide, is their ability to inhibit acetylcholinesterase (AChE). This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Virtual screening studies have indicated that certain piperazine derivatives can bind to both peripheral anionic sites and catalytic sites of AChE, potentially leading to therapeutic effects in inhibiting amyloid peptide aggregation .

The mechanisms underlying the biological activities of N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide hydrochloride are multifaceted:

- Anticonvulsant Mechanism : The anticonvulsant effects are believed to stem from modulation of neurotransmitter systems, particularly enhancing GABAergic transmission or inhibiting excitatory neurotransmission.

- AChE Inhibition : The inhibition of AChE leads to increased acetylcholine levels in synaptic clefts, which may enhance cognitive functions and provide neuroprotective effects .

Case Studies

In clinical settings, compounds similar to N-(adamantan-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide have been evaluated for their therapeutic potential in treating epilepsy and cognitive decline associated with Alzheimer’s disease. For instance:

Case Study 1 : A double-blind placebo-controlled trial assessed the efficacy of a related compound in patients with refractory epilepsy. Results indicated a statistically significant reduction in seizure frequency compared to placebo.

Case Study 2 : A pilot study explored the cognitive enhancement effects of a piperazine derivative in Alzheimer's patients, showing improved scores on cognitive assessment tools after treatment over six months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.